(R)-1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethan-1-amine hydrochloride
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Overview
Description
®-1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of difluoroethoxy and fluorophenyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Fluorophenyl Intermediate:
Attachment of the Difluoroethoxy Group: The difluoroethoxy group is introduced via nucleophilic substitution, often using a difluoroethanol derivative.
Formation of the Ethanamine Moiety: The ethanamine group is attached through reductive amination or other suitable methods.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt form for enhanced stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
®-1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethanamine, 2-fluoro-N-(2-fluoroethyl): Shares structural similarities but lacks the difluoroethoxy group.
Fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different substituents.
Uniqueness
®-1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethan-1-amine hydrochloride is unique due to the presence of both difluoroethoxy and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1R)-1-[2-(2,2-difluoroethoxy)-5-fluorophenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-6(14)8-4-7(11)2-3-9(8)15-5-10(12)13;/h2-4,6,10H,5,14H2,1H3;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGZCZAIDYLSCA-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)OCC(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)F)OCC(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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